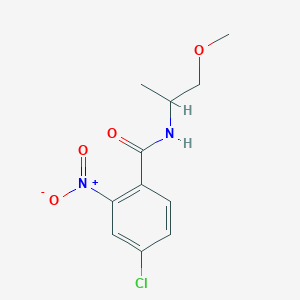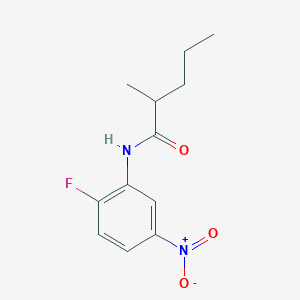
4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide
説明
4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide (CMNB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CMNB is a synthetic compound that belongs to the class of nitrobenzamides.
科学的研究の応用
4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the significant applications of 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of cancer. 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
作用機序
The mechanism of action of 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide involves the inhibition of various enzymes and proteins involved in the growth and survival of cancer cells. 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has been shown to have various biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for the metastasis of cancer.
実験室実験の利点と制限
One of the significant advantages of 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide is its potential as a drug candidate for the treatment of cancer. 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy and safety in clinical trials. However, one of the limitations of 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide is its complex synthesis method, which requires expertise in organic chemistry and specialized equipment.
将来の方向性
There are several future directions for the research on 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide. One of the significant areas of research is the evaluation of its efficacy and safety as a potential drug candidate for the treatment of cancer. Further research is also needed to understand the mechanism of action of 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide in more detail and identify potential targets for its therapeutic applications. Additionally, research is needed to evaluate the potential applications of 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide in other areas of scientific research, such as materials science and environmental science.
Conclusion:
In conclusion, 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. 4-chloro-N-(2-methoxy-1-methylethyl)-2-nitrobenzamide has shown promising results as a potential drug candidate for the treatment of cancer and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to evaluate its efficacy and safety in clinical trials and identify potential applications in other areas of scientific research.
特性
IUPAC Name |
4-chloro-N-(1-methoxypropan-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O4/c1-7(6-18-2)13-11(15)9-4-3-8(12)5-10(9)14(16)17/h3-5,7H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLHCIBZGOUTAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-acetyl-4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazine](/img/structure/B3956191.png)
![2-(dimethylamino)ethyl 4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate hydrochloride](/img/structure/B3956199.png)
![2-[(4-methylphenyl)amino]-1,4-diphenyl-2-butene-1,4-dione](/img/structure/B3956200.png)

![5-[2-(3,5-dichloro-2-pyridinyl)hydrazino]-3-methyl-5-oxopentanoic acid](/img/structure/B3956204.png)
![(4-fluoro-3-methylphenyl)[{[1-(2-methoxyethyl)piperidin-4-yl]methyl}(methyl)amino]acetic acid](/img/structure/B3956220.png)
![1-(2-methylphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3956229.png)

![methyl 5-[(tert-butylamino)methyl]-2-furoate hydrochloride](/img/structure/B3956244.png)


![5-(2,3-dimethoxyphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B3956255.png)
![2-chloro-5-iodo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3956260.png)
![2-{3-[(2-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3956266.png)